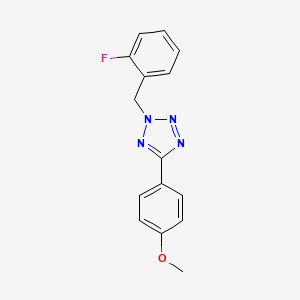![molecular formula C13H14N2O3S2 B5260967 ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE](/img/structure/B5260967.png)
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE is a complex organic compound that features a thiophene ring, an isothiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-thiophenylacetic acid with ethyl 3-methyl-4-isothiazolecarboxylate under acidic conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of complex organic molecules.
化学反応の分析
Types of Reactions
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isothiazole ring can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted isothiazole derivatives depending on the nucleophile used.
科学的研究の応用
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE involves its interaction with specific molecular targets. The thiophene and isothiazole rings can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Thiazole Derivatives: Compounds like thiazole and its derivatives share structural similarities and exhibit diverse biological activities.
Thiophene Derivatives: Thiophene-based compounds are known for their applications in medicinal chemistry and materials science.
Uniqueness
ETHYL 3-METHYL-5-{[2-(2-THIENYL)ACETYL]AMINO}-4-ISOTHIAZOLECARBOXYLATE is unique due to the combination of its thiophene and isothiazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound for research and development.
特性
IUPAC Name |
ethyl 3-methyl-5-[(2-thiophen-2-ylacetyl)amino]-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-18-13(17)11-8(2)15-20-12(11)14-10(16)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVNHSHRPQZNGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,6-dimethyl-4-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B5260898.png)
![2-bromo-N-[4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl]benzamide](/img/structure/B5260910.png)
![ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate](/img/structure/B5260918.png)
![N~1~-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B5260921.png)
![7-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5260922.png)

![N-bicyclo[2.2.1]hept-2-yl-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5260929.png)
![3-{2-[isopropyl(2-methoxyethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5260935.png)

![6-{[(2-azocan-1-ylpyridin-3-yl)methyl]amino}pyrazine-2-carboxamide](/img/structure/B5260951.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5260952.png)
![4-[(4-fluorophenyl)methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B5260957.png)
![3-[5-[(Z)-(2-butyl-5-imino-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B5260960.png)

